1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromophenyl group attached to the indazole core, which is further functionalized with a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been observed to undergo reactions such as suzuki-miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involving free radicals and reactive oxygen species .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 1-(4-bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules and derivatives with potential biological activities.
Biology: It has been investigated for its interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be compared with other indazole derivatives, such as:
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and binding properties.
1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Features a methyl group, which can influence its chemical and biological properties.
The presence of the bromine atom in this compound makes it unique and may impart specific reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDROZKTORELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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